molecular formula C15H19ClN2O3S B5395474 {1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(pyrrolidin-1-yl)methanone

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B5395474
M. Wt: 342.8 g/mol
InChI Key: WHQBIGZRCGJLQG-UHFFFAOYSA-N
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Description

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(pyrrolidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, and two pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(pyrrolidin-1-yl)methanone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the sulfonyl group is particularly significant in enhancing the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of {1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the pyrrolidine rings can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(pyrrolidin-1-yl)methanone is unique due to its combination of a chlorophenyl group, a sulfonyl group, and two pyrrolidine rings. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c16-12-5-7-13(8-6-12)22(20,21)18-11-3-4-14(18)15(19)17-9-1-2-10-17/h5-8,14H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQBIGZRCGJLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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